Inositol 1,3,4,5-tetrakisphosphate

Vue d'ensemble

Description

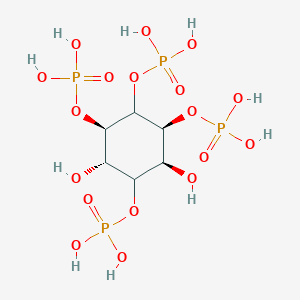

L'Inositol 1,3,4,5-tétrakisphosphate est un membre de la famille des phosphates d'inositol, qui sont des molécules de signalisation impliquées dans divers processus cellulaires. Ce composé est particulièrement important en raison de son rôle dans les voies de signalisation cellulaire, en particulier dans la régulation de la libération de calcium dans les cellules .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'Inositol 1,3,4,5-tétrakisphosphate est synthétisé par une série de réactions de phosphorylation. Le précurseur principal, l'inositol 1,4,5-trisphosphate, est phosphorylé par l'inositol 1,4,5-trisphosphate 3-kinase pour produire l'inositol 1,3,4,5-tétrakisphosphate . Les conditions réactionnelles impliquent généralement l'utilisation d'ATP comme donneur de phosphate et nécessitent des enzymes kinases spécifiques pour catalyser la réaction.

Méthodes de production industrielle : La production industrielle de l'inositol 1,3,4,5-tétrakisphosphate est moins courante en raison de ses applications spécialisées. Il peut être produit en grandes quantités en utilisant la technologie de l'ADN recombinant pour exprimer les kinases nécessaires dans les systèmes microbiens, suivie de processus de purification pour isoler le composé .

Analyse Des Réactions Chimiques

Types de réactions : L'Inositol 1,3,4,5-tétrakisphosphate subit principalement des réactions de phosphorylation et de déphosphorylation. Il peut être encore phosphorylé pour produire des phosphates d'inositol plus élevés ou déphosphorylé pour revenir aux phosphates d'inositol plus faibles .

Réactifs et conditions communs : Les réactions de phosphorylation nécessitent généralement de l'ATP et des enzymes kinases spécifiques, tandis que les réactions de déphosphorylation impliquent des phosphatases et de l'eau .

Principaux produits : Les principaux produits de ces réactions comprennent divers phosphates d'inositol tels que l'inositol 1,3,4,5,6-pentakisphosphate et l'inositol 1,4,5-trisphosphate .

4. Applications dans la recherche scientifique

L'Inositol 1,3,4,5-tétrakisphosphate a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

L'Inositol 1,3,4,5-tétrakisphosphate exerce ses effets en se liant à des récepteurs et des protéines spécifiques à l'intérieur de la cellule. Il cible principalement les protéines contenant le domaine d'homologie de la pleckstrine, qui sont impliquées dans diverses voies de signalisation . En se liant à ces protéines, il peut moduler l'activité des enzymes et d'autres molécules de signalisation, influençant ainsi les processus cellulaires tels que la libération de calcium, la prolifération cellulaire et l'apoptose .

Applications De Recherche Scientifique

Cellular Signaling Mechanisms

InsP4 is primarily known for its role in intracellular signaling pathways. It acts as a second messenger that modulates various cellular functions by interacting with specific proteins and influencing calcium signaling.

- Regulation of Phosphatidylinositol Signaling : InsP4 negatively regulates the signaling pathway mediated by phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) in neutrophils. Research has shown that InsP4 competes with PtdIns(3,4,5)P3 for binding to pleckstrin homology (PH) domains in proteins, thereby modulating their activity and influencing neutrophil functions such as chemotaxis and degranulation .

- Calcium Mobilization : InsP4 stimulates calcium release from cellular stores independently of inositol 1,4,5-trisphosphate (InsP3). This property has been demonstrated in studies involving bovine adrenal microsomes, indicating that InsP4 can activate calcium channels and contribute to intracellular calcium signaling .

Neurobiology

InsP4 has significant implications in neurobiology, particularly in the context of synaptic plasticity and memory formation.

- Enhancement of Long-Term Potentiation (LTP) : Studies have shown that InsP4 enhances LTP in the hippocampus, a key process underlying learning and memory. The application of InsP4 during the induction phase of LTP leads to a substantial increase in synaptic strength compared to controls . This suggests that InsP4 may play a vital role in synaptic modifications associated with memory consolidation.

Therapeutic Potential

The unique properties of InsP4 have led to investigations into its potential therapeutic applications.

- Cancer Treatment : Electroporation techniques have been explored to enhance the delivery of chemotherapeutic agents by increasing cellular uptake of molecules like InsP4. This method has shown promise in targeted drug delivery systems for treating tumors .

- Neurological Disorders : Given its role in enhancing synaptic plasticity, InsP4 is being studied for its potential benefits in neurodegenerative diseases where synaptic function is compromised. Its ability to modulate calcium signaling may also offer insights into therapeutic strategies for conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies provide insights into the applications of InsP4:

Mécanisme D'action

Inositol 1,3,4,5-Tetrakisphosphate exerts its effects by binding to specific receptors and proteins within the cell. It primarily targets the pleckstrin homology domain-containing proteins, which are involved in various signaling pathways . By binding to these proteins, it can modulate the activity of enzymes and other signaling molecules, thereby influencing cellular processes such as calcium release, cell proliferation, and apoptosis .

Comparaison Avec Des Composés Similaires

L'Inositol 1,3,4,5-tétrakisphosphate est unique parmi les phosphates d'inositol en raison de son motif de phosphorylation spécifique et de son rôle dans la signalisation cellulaire. Des composés similaires comprennent :

Inositol 1,4,5-trisphosphate : Agit comme un second messager dans la signalisation du calcium.

Inositol 1,3,4,5,6-pentakisphosphate : Impliqué dans la régulation de diverses voies de signalisation.

Inositol hexakisphosphate : Joue un rôle dans le métabolisme énergétique et d'autres processus cellulaires.

L'Inositol 1,3,4,5-tétrakisphosphate se distingue par sa capacité à se lier spécifiquement et à réguler les protéines contenant le domaine d'homologie de la pleckstrine, ce qui en fait un élément essentiel des réseaux de signalisation cellulaire .

Activité Biologique

Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) is a significant second messenger involved in various cellular processes. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular signaling pathways, and implications for health and disease.

Overview of this compound

Ins(1,3,4,5)P4 is synthesized from inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) through the action of inositol trisphosphate kinases (ITPKs). It plays a crucial role in calcium signaling and is involved in the modulation of various physiological processes such as cell proliferation, differentiation, and apoptosis.

Calcium Signaling Modulation

Ins(1,3,4,5)P4 has been shown to facilitate calcium influx by sensitizing Ins(1,4,5)P3-mediated activation of ion channels such as ICRAC (calcium release-activated calcium channels). It acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase with an IC50 value around 150 nM . This inhibition increases the availability of Ins(1,4,5)P3 and enhances calcium release from intracellular stores.

Long-Term Potentiation (LTP)

Research indicates that Ins(1,3,4,5)P4 enhances LTP in the hippocampus. In studies using rat hippocampal slices, intracellular application of Ins(1,3,4,5)P4 significantly increased the magnitude of LTP compared to controls. This effect was dependent on the presence of Ins(1,3,4,5)P4 during the induction phase of potentiation .

Biological Effects and Case Studies

Platelet Activation

In platelet signaling pathways, Ins(1,3,4,5)P4 has been identified as a negative regulator. Studies have shown that it inhibits platelet activation by competing with PtdIns(3,4,5)P3 for binding to pleckstrin homology (PH) domains. This competition reduces the translocation of proteins necessary for platelet activation .

Neutrophil Function Regulation

In neutrophils, Ins(1,3,4,5)P4 modulates responses to chemoattractants. Elevated levels of Ins(1,3,4,5)P4 inhibit the membrane translocation of PH domain-containing proteins that mediate PtdIns(3,4,5)P3 signaling. This results in decreased sensitivity to chemoattractants and reduced superoxide production during inflammatory responses .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Calcium Signaling | Ins(1,3,4,5)P4 sensitizes ICRAC channels and inhibits Ins(1,4,5)P3 5-phosphatase | Enhances calcium influx in various cell types |

| Long-Term Potentiation | Enhances LTP magnitude in hippocampal slices | Implicated in learning and memory processes |

| Platelet Activation | Acts as a negative regulator of platelet activation | Potential therapeutic target for thrombotic disorders |

| Neutrophil Function | Inhibits PtdIns(3,4,5)P3-mediated functions in neutrophils | May influence inflammatory responses and immune regulation |

Propriétés

IUPAC Name |

[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3?,4-,5+,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPFCGZLFXVXBG-FTSGZOCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908090 | |

| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102850-29-3 | |

| Record name | Inositol-1,3,4,5-tetrakisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102850293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol 1,3,4,5-tetraphosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK67P86535 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.